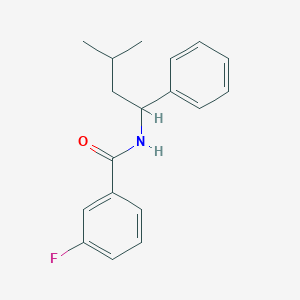

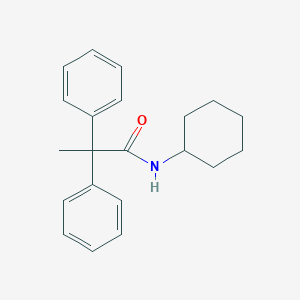

![molecular formula C17H13ClN4OS B286665 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286665.png)

4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, also known as CTM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazolo-thiadiazole family of compounds, which have been identified as having a wide range of pharmacological activities. CTM has been shown to have a number of interesting properties, including its ability to interact with various receptors in the brain and other tissues.

Wirkmechanismus

The exact mechanism of action of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is not well understood. However, it is believed that the compound interacts with a number of different receptors in the brain and other tissues. Some studies have suggested that 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether may act as a partial agonist at the GABA-A receptor, while others have suggested that it may act as a competitive antagonist at the 5-HT2A receptor. Further research is needed to fully understand the mechanism of action of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether.

Biochemical and Physiological Effects

4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to have a number of interesting biochemical and physiological effects. For example, the compound has been shown to increase the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has also been shown to increase the activity of the HPA axis, which is a key regulator of the stress response. In addition, 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to have anti-inflammatory properties, which may make it useful for the treatment of a range of different inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has a number of advantages as a research tool. For example, the compound is relatively easy to synthesize and can be obtained in large quantities. In addition, the compound has been shown to be relatively stable under a range of different conditions. However, there are also some limitations to the use of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in lab experiments. For example, the compound has been shown to be relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has been shown to have a relatively short half-life in vivo, which can make it difficult to study the long-term effects of the compound.

Zukünftige Richtungen

There are a number of different future directions for research on 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. One area of research that is particularly promising is the development of new derivatives of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether that have improved pharmacological properties. For example, researchers could explore the development of compounds that are more soluble in water, or that have a longer half-life in vivo. In addition, researchers could explore the use of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether derivatives in the treatment of a range of different neurological and inflammatory disorders. Finally, researchers could explore the use of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether derivatives as research tools to study the function of different receptors in the brain and other tissues.

Synthesemethoden

The synthesis of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a complex process that involves a number of steps. One of the key steps in the synthesis process is the reaction between 4-chlorobenzyl isocyanate and 1,2,4-triazole-3-thiol. This reaction leads to the formation of the triazolo-thiadiazole ring system, which is the core structure of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. Once the core structure has been formed, the final step in the synthesis process involves the addition of a phenyl methyl ether group to the molecule. This step is typically carried out using a palladium-catalyzed cross-coupling reaction.

Wissenschaftliche Forschungsanwendungen

4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been extensively studied for its potential use in scientific research. One of the key areas of research has been in the field of neuroscience, where 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to interact with a number of different receptors in the brain. For example, 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to interact with the GABA-A receptor, which is a key target for a number of different drugs used to treat anxiety and other neurological disorders. 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has also been shown to interact with the 5-HT2A receptor, which is a key target for drugs used to treat depression and other mood disorders.

Eigenschaften

Molekularformel |

C17H13ClN4OS |

|---|---|

Molekulargewicht |

356.8 g/mol |

IUPAC-Name |

6-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C17H13ClN4OS/c1-23-14-8-4-12(5-9-14)16-19-20-17-22(16)21-15(24-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3 |

InChI-Schlüssel |

MDTKHINHALEKJX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)

![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)

![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)

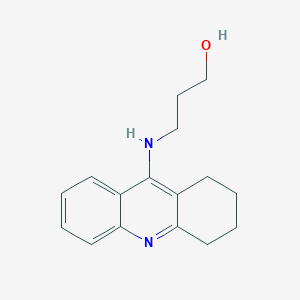

![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)

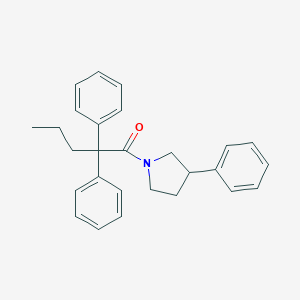

![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)

![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)

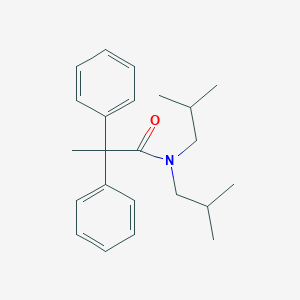

![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)

![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)